4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline
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Overview
Description
4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a naphthalene moiety, an ethenyl linkage, and a phenoxy group attached to a thienoquinoline core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: The thienoquinoline core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophene and a quinoline derivative.
Introduction of the Ethenyl Linkage: The ethenyl linkage is introduced via a Heck reaction, where a naphthalen-1-yl halide reacts with the thienoquinoline core in the presence of a palladium catalyst.
Attachment of the Phenoxy Group: The phenoxy group is attached through a nucleophilic substitution reaction, where a phenol derivative reacts with the thienoquinoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethenyl linkage to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, where nucleophiles such as amines or thiols can replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide), and solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted thienoquinoline derivatives.
Substitution: Amino- or thio-substituted thienoquinoline derivatives.
Scientific Research Applications
4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, or enzymes, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to intercalate into DNA can disrupt the replication process, contributing to its antimicrobial and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
- **4-[(E)-2-(naphthalen-1-yl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline
- **8-phenoxy-2H,3H-thieno[3,2-c]quinoline
- **4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-methoxy-2H,3H-thieno[3,2-c]quinoline
Uniqueness
4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline is unique due to its specific combination of structural features, including the naphthalene moiety, ethenyl linkage, and phenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-[(E)-2-naphthalen-1-ylethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NOS/c1-2-10-22(11-3-1)31-23-14-16-28-26(19-23)29-25(17-18-32-29)27(30-28)15-13-21-9-6-8-20-7-4-5-12-24(20)21/h1-16,19H,17-18H2/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUIUPSCHUNFDN-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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